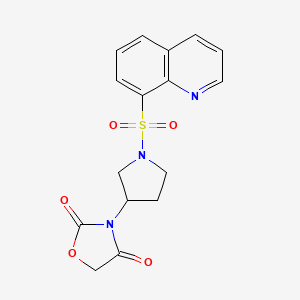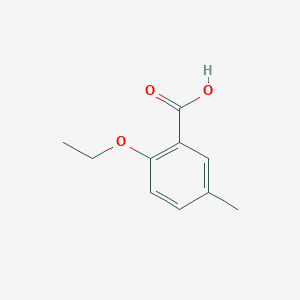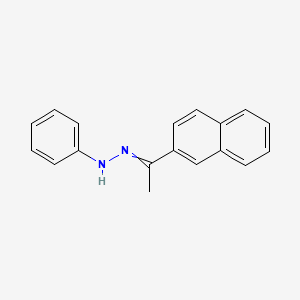![molecular formula C11H15F2N3O B2488499 N-(2,2-Difluoroethyl)-N-[1-(1-methylpyrazol-3-yl)ethyl]prop-2-enamide CAS No. 2411253-88-6](/img/structure/B2488499.png)
N-(2,2-Difluoroethyl)-N-[1-(1-methylpyrazol-3-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Difluoroethyl)-N-[1-(1-methylpyrazol-3-yl)ethyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DFE-PEG-PYR and has a molecular formula of C14H18F2N2O.
Mechanism of Action
The mechanism of action of DFE-PEG-PYR involves the inhibition of the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound also inhibits the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation.
Biochemical and Physiological Effects:
DFE-PEG-PYR has been shown to have a positive effect on the immune system by reducing inflammation and improving immune function. This compound also has antioxidant properties that protect cells from oxidative damage. Additionally, DFE-PEG-PYR has been found to have a positive effect on the cardiovascular system by reducing blood pressure and improving blood flow.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DFE-PEG-PYR in lab experiments is its high purity and stability. This compound is also easy to synthesize and can be obtained in large quantities. However, one of the limitations of using DFE-PEG-PYR is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research and development of DFE-PEG-PYR. One area of focus is the development of new drug formulations that can improve the solubility and bioavailability of this compound. Another area of focus is the investigation of the potential applications of DFE-PEG-PYR in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, researchers are exploring the use of DFE-PEG-PYR as a tool for studying the mechanisms of inflammation and oxidative stress in the body.
Conclusion:
In conclusion, DFE-PEG-PYR is a chemical compound with significant potential in the field of medicine. This compound has anti-inflammatory and antioxidant properties and has shown promise in the treatment of various diseases. Further research is needed to fully understand the mechanisms of action of DFE-PEG-PYR and to explore its potential applications in the treatment of other diseases.
Synthesis Methods
The synthesis of DFE-PEG-PYR involves the reaction of 2,2-difluoroethylamine with 1-(1-methylpyrazol-3-yl) ethylamine in the presence of prop-2-enoyl chloride. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
DFE-PEG-PYR has been extensively studied for its potential applications in the field of medicine. Researchers have found that this compound has anti-inflammatory properties and can be used to treat various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. DFE-PEG-PYR has also shown potential in the treatment of cancer as it can inhibit the growth of cancer cells.
properties
IUPAC Name |
N-(2,2-difluoroethyl)-N-[1-(1-methylpyrazol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3O/c1-4-11(17)16(7-10(12)13)8(2)9-5-6-15(3)14-9/h4-6,8,10H,1,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVHEEQSNOJIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C)N(CC(F)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-Difluoroethyl)-N-[1-(1-methylpyrazol-3-yl)ethyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride](/img/structure/B2488417.png)
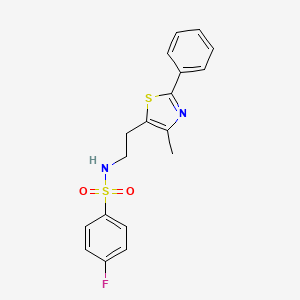
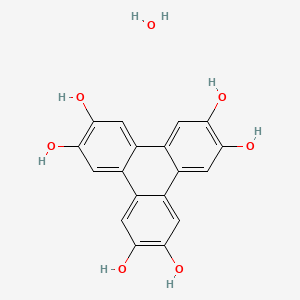
![2-(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/no-structure.png)
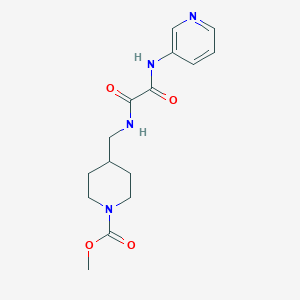
![1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2488424.png)
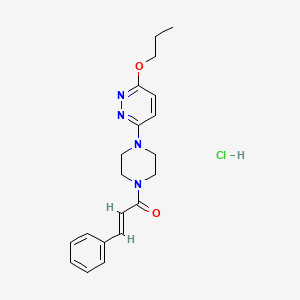
![3-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2488426.png)
![2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2488427.png)
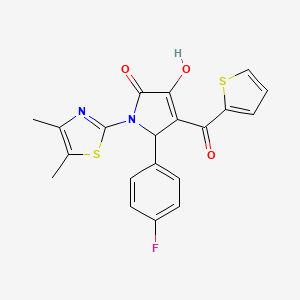
![1,7-diisopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2488432.png)
